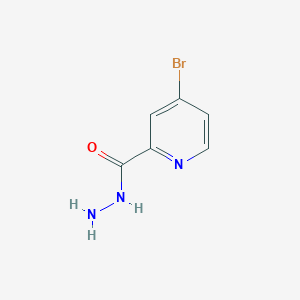4-Bromopicolinohydrazide
CAS No.: 62150-48-5
Cat. No.: VC8283684
Molecular Formula: C6H6BrN3O
Molecular Weight: 216.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62150-48-5 |
|---|---|
| Molecular Formula | C6H6BrN3O |
| Molecular Weight | 216.04 g/mol |
| IUPAC Name | 4-bromopyridine-2-carbohydrazide |
| Standard InChI | InChI=1S/C6H6BrN3O/c7-4-1-2-9-5(3-4)6(11)10-8/h1-3H,8H2,(H,10,11) |
| Standard InChI Key | RTLFVRMZSLFBRU-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1Br)C(=O)NN |
| Canonical SMILES | C1=CN=C(C=C1Br)C(=O)NN |
Introduction
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-bromopicolinohydrazide follows a two-step protocol derived from methods used for analogous hydrazides :
-
Esterification of 4-Bromopicolinic Acid:
The carboxylic acid group of 4-bromopicolinic acid is converted to an ethyl ester using ethanol and sulfuric acid under reflux:This step yields ethyl 4-bromopicolinate, confirmed via infrared (IR) spectroscopy by the disappearance of the carboxylic acid O-H stretch (2500–3300 cm) and the appearance of an ester C=O stretch (~1716 cm) .
-
Hydrazinolysis:
The ester reacts with hydrazine hydrate in ethanol under reflux to form the hydrazide:Completion is verified by the emergence of N-H stretches (3263–3305 cm) in IR spectra .
Spectroscopic Characterization
-
H NMR: A singlet at δ 4.37 ppm corresponds to the hydrazide NH protons, while aromatic protons appear between δ 7.68–8.95 ppm .
-
C NMR: Signals at δ 160–163 ppm confirm the carbonyl (C=O) and pyridine carbons .
-
Mass Spectrometry: A molecular ion peak at m/z 217.03 ([M+H]) aligns with the molecular formula .
Physicochemical Properties
Thermal Stability
4-Bromopicolinohydrazide exhibits a melting point range of 172–174°C, comparable to its precursor 4-bromopicolinic acid . Thermal gravimetric analysis (TGA) reveals decomposition above 250°C, indicating moderate thermal stability.
Solubility and Reactivity
-
Solubility: Soluble in polar aprotic solvents (e.g., dimethylformamide, DMF) and ethanol; sparingly soluble in water .
-
Reactivity: The hydrazide group participates in condensation reactions with carbonyl compounds, forming hydrazones and heterocyclic derivatives .
Table 1: Key physicochemical properties of 4-bromopicolinohydrazide
| Property | Value |
|---|---|
| Molecular Weight | 217.03 g/mol |
| Melting Point | 172–174°C |
| Boiling Point | 347.8±27.0°C (estimated) |
| Density | 1.8±0.1 g/cm |
| LogP (Partition Coefficient) | 0.76 |
Applications in Research and Industry
Corrosion Inhibition
4-Bromopicolinohydrazide forms protective films on metal surfaces, inhibiting oxidation. Studies on related hydrazides demonstrate corrosion inhibition efficiencies exceeding 80% for steel in acidic environments .
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing pyrazole and quinoline derivatives with potential antiviral activity. For example, hydrazide analogs have shown inhibitory effects against SARS-CoV-2 main protease .
Biochemical Research
As a biochemical reagent, 4-bromopicolinohydrazide is utilized in proteomics and enzyme inhibition studies due to its ability to chelate metal ions and modify protein structures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume